2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone
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Description
2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone, also known as α-Bromo-4-methoxyacetophenone, is a compound used as a raw material for organic synthesis . It has a molecular formula of C9H9BrO2 and a molar mass of 229.07 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
The compound has a density of 1.4921 (rough estimate), a melting point of 69-71°C (lit.), a boiling point of 215.8°C (rough estimate), and a flashing point of 139.3°C . It is soluble in DMSO, water (partly miscible), most organic solvents, and methanol . Its vapor pressure is 0.00076mmHg at 25°C, and it has a refractive index of 1.5500 (estimate) .Scientific Research Applications
Brominated Flame Retardants
2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone may have implications in the study of novel brominated flame retardants (NBFRs), as part of a broader category of compounds that includes various brominated and methoxylated compounds. The increasing application of NBFRs in various products necessitates more research on their occurrence, environmental fate, and toxicity. Notably, a review highlights significant gaps in knowledge about many NBFRs, underscoring the need for comprehensive monitoring and research on their environmental impact and potential health risks. The review also stresses the importance of developing analytical methods capable of detecting a wide range of NBFRs to better understand their prevalence in indoor environments and their potential for leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Organic Chemistry
The compound is relevant in synthetic organic chemistry, as illustrated by research on related brominated biphenyls. A study demonstrates a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing such brominated compounds. This research underlines the importance of developing efficient, scalable synthetic methods for brominated organic compounds, potentially including 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone, given its structural similarities and potential applications in pharmaceuticals and other chemical industries (Qiu et al., 2009).
Environmental Chemistry and Toxicology
Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provide a context for understanding the environmental and toxicological implications of brominated compounds, including 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone. PBDDs and PBDFs, similar in structure to the discussed compound, are known for their persistence and toxicological profiles, pointing to the necessity for research on the environmental behavior and human health implications of a wide array of brominated organic compounds. These insights stress the importance of assessing the impact of such compounds on human health and the environment, considering their potential formation and degradation pathways, and the biological effects similar to those of well-studied PBDDs and PBDFs (Mennear & Lee, 1994).
properties
IUPAC Name |
2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBJKGKRUIGIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone |
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